Naxifylline

Adenosine A1 receptor Receptor binding affinity Heart failure

Naxifylline (BG9719, CVT-124) offers the highest documented A1/A2A selectivity ratio (2400-fold human) among xanthine-derived A1AR antagonists—exceeding Rolofylline (290-fold) and Tonapofylline (915-fold). Its defined (1S,2R,3S,4S,6S) absolute stereochemistry is essential for this selectivity. Clinically, furosemide + Naxifylline preserves GFR while furosemide alone causes significant decline—a renoprotective effect Phase 3 competitor Rolofylline failed to demonstrate. Functions as a potassium-sparing diuretic, enabling natriuresis without hypokalemia risk. The definitive tool for A1AR-specific renal hemodynamics and cardiorenal syndrome research.

Molecular Formula C18H24N4O3
Molecular Weight 344.4 g/mol
CAS No. 166374-49-8
Cat. No. B1676974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaxifylline
CAS166374-49-8
Synonyms1,3-dipropyl-8-(2-(5,6-epoxy)norbornyl)xanthine
1,3-ENX
Adentri
BG 9719
BG-9719
BG9719
CVT 124
CVT-124
ENX cpd
Molecular FormulaC18H24N4O3
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESCCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3CC4CC3C5C4O5
InChIInChI=1S/C18H24N4O3/c1-3-5-21-16-12(17(23)22(6-4-2)18(21)24)19-15(20-16)11-8-9-7-10(11)14-13(9)25-14/h9-11,13-14H,3-8H2,1-2H3,(H,19,20)/t9-,10+,11+,13-,14+/m1/s1
InChIKeyOQCJPFYWFGUHIN-GJKBLCTNSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Naxifylline (BG9719, CVT-124) | High-Potency Adenosine A1 Receptor Antagonist for Edema and Heart Failure Research


Naxifylline (BG9719, CVT-124) is a xanthine-derived small molecule that functions as a potent and highly selective antagonist of the adenosine A1 receptor (A1AR) [1]. With Ki values of 0.67 nM at rat A1 receptors and 0.45 nM at cloned human A1 receptors, it exhibits 1800-fold (rat) and 2400-fold (human) subtype selectivity over A2A receptors [2]. Discovered at the University of Florida, Naxifylline was developed as a potassium-sparing diuretic that promotes urine output while protecting against the decline in renal function observed with conventional diuretic therapy [3]. The compound reached Phase 2 clinical evaluation for congestive heart failure and autoimmune diseases [4].

Why Naxifylline Cannot Be Substituted by Other Xanthine-Derived Adenosine Antagonists


Xanthine-derived adenosine receptor antagonists exhibit widely divergent receptor subtype selectivity profiles, binding affinities, and stereochemical configurations that fundamentally alter their pharmacological effects [1]. Naxifylline possesses a defined absolute stereochemistry (1S,2R,3S,4S,6S configuration) essential for its high A1AR selectivity, distinguishing it from racemic mixtures or alternative enantiomers [2]. Compounds within the same xanthine class, including Rolofylline, Tonapofylline, and caffeine, differ markedly in their A1 versus A2A selectivity ratios—differences that translate into distinct effects on renal hemodynamics, diuretic response, and off-target signaling [3]. Furthermore, the clinical development outcomes for related A1AR antagonists have diverged significantly: Naxifylline demonstrated protection of glomerular filtration rate in combination with furosemide, whereas Rolofylline failed to meet primary endpoints in Phase 3 trials [4]. These molecular and clinical divergences preclude simple substitution without altering experimental outcomes.

Naxifylline: Quantified Differentiation Versus A1AR Antagonist Comparators


Naxifylline Exhibits Superior Human A1 Receptor Affinity Versus Tonapofylline

Naxifylline demonstrates substantially higher binding affinity at the human A1 adenosine receptor compared to the structurally related A1AR antagonist Tonapofylline (BG 9928). In radioligand displacement assays using cloned human A1 receptors, Naxifylline exhibits a Ki of 0.45 nM [1], whereas Tonapofylline shows a Ki of 7.4 nM under comparable conditions .

Adenosine A1 receptor Receptor binding affinity Heart failure

Naxifylline Achieves Highest A1 Receptor Subtype Selectivity Among Xanthine Antagonists

Naxifylline possesses the highest documented A1 versus A2A subtype selectivity among clinically evaluated xanthine-derived A1AR antagonists. At cloned human receptors, Naxifylline displays 2400-fold selectivity for A1 over A2A receptors . In contrast, the closely related analog Rolofylline exhibits 290-fold selectivity for human A1 over A2A receptors , while Tonapofylline demonstrates 915-fold selectivity .

Subtype selectivity A1/A2A selectivity ratio Receptor pharmacology

Naxifylline Preserves Glomerular Filtration Rate During Furosemide Co-Administration

In a randomized, double-blind, placebo-controlled clinical study involving 63 patients with congestive heart failure, Naxifylline co-administered with furosemide prevented the decline in glomerular filtration rate (GFR) typically observed with loop diuretic monotherapy. Patients receiving furosemide plus placebo experienced a significant GFR decrease, whereas the furosemide plus Naxifylline group maintained baseline GFR levels [1]. In a separate controlled trial, Naxifylline monotherapy increased GFR by 11% from baseline, compared to a 4% decrease with placebo [2].

Renal protection Glomerular filtration rate Diuretic therapy Heart failure

Naxifylline Increases Sodium Excretion Without Compromising Renal Hemodynamics

Naxifylline induces natriuresis while maintaining favorable renal hemodynamics, in contrast to furosemide which can activate tubuloglomerular feedback and reduce GFR. In controlled rat studies, intravenous Naxifylline (0.1 to 1 mg/kg) produced dose-dependent increases in absolute sodium excretion by six- to ten-fold, while simultaneously increasing GFR at the 0.1 mg/kg dose [1]. Notably, Naxifylline functions as a potassium-sparing diuretic, preserving potassium excretion profiles unlike loop diuretics [2].

Natriuresis Renal hemodynamics Electrolyte excretion Potassium-sparing

Naxifylline: High-Impact Research and Procurement-Ready Application Scenarios


Investigating A1AR-Mediated Renal Protection During Aggressive Diuresis

Naxifylline is the optimal tool compound for studies examining how A1 adenosine receptor blockade can preserve glomerular filtration rate during loop diuretic administration. Clinical evidence demonstrates that furosemide plus Naxifylline maintains GFR whereas furosemide alone causes significant decline [1]. This scenario is directly relevant for researchers modeling volume management strategies in congestive heart failure or cardiorenal syndrome where preserving renal function is a primary endpoint.

High-Selectivity A1AR Pharmacological Studies Requiring Minimal A2A Confounding

For experiments requiring selective interrogation of A1 adenosine receptor signaling without A2A-mediated off-target effects, Naxifylline provides the highest documented A1/A2A selectivity ratio (2400-fold human) among xanthine-based A1AR antagonists [1]. This level of selectivity surpasses Rolofylline (290-fold) and Tonapofylline (915-fold), making Naxifylline the preferred tool for studies of A1AR-specific renal hemodynamics, tubuloglomerular feedback modulation, and sodium transport mechanisms [2].

Potassium-Sparing Diuretic Mechanism Studies in Edema Models

Naxifylline functions as a potassium-sparing diuretic that promotes natriuresis and diuresis without the hypokalemia risk associated with loop or thiazide diuretics [1]. In vivo rat studies demonstrate six- to ten-fold increases in sodium excretion with preserved potassium balance [2]. Researchers investigating electrolyte homeostasis during diuretic therapy, or exploring alternative diuretic strategies in heart failure models, can utilize Naxifylline as a reference A1AR antagonist with well-characterized electrolyte excretion profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Naxifylline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.